molecular formula C8H8ClN3S B2542746 5-Phenylthiadiazol-4-amine;hydrochloride CAS No. 2309463-21-4

5-Phenylthiadiazol-4-amine;hydrochloride

Cat. No.: B2542746
CAS No.: 2309463-21-4
M. Wt: 213.68
InChI Key: BJPJAOBQPNBQJS-UHFFFAOYSA-N
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Description

5-Phenylthiadiazol-4-amine;hydrochloride: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiadiazol-4-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of phenylhydrazine with thiocarbonyl compounds, followed by chlorination to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylthiadiazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

5-Phenylthiadiazol-4-amine;hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

    Thiazole derivatives: Compounds like thiazole and its derivatives share structural similarities with thiadiazoles and exhibit diverse biological activities.

    Oxadiazole derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have applications in medicinal chemistry and materials science.

Uniqueness: 5-Phenylthiadiazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-phenylthiadiazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S.ClH/c9-8-7(12-11-10-8)6-4-2-1-3-5-6;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPJAOBQPNBQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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